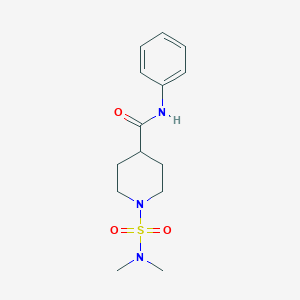![molecular formula C19H22N4O3S B3748551 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B3748551.png)
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone
Overview
Description
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and a pyridyl group
Preparation Methods
The synthesis of 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves multiple steps, including the formation of the piperazine and pyrrolidinone rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve the use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols .
Chemical Reactions Analysis
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridyl moieties, often using reagents like alkyl halides or sulfonyl chlorides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidinone moieties allow the compound to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can be compared to other compounds with similar structures, such as:
Piperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring often have comparable chemical reactivity and biological properties.
Pyridyl-containing compounds: The presence of a pyridyl group can influence the compound’s binding affinity and specificity for certain targets
Overall, this compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
1-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19-5-3-11-23(19)16-6-8-17(9-7-16)27(25,26)22-14-12-21(13-15-22)18-4-1-2-10-20-18/h1-2,4,6-10H,3,5,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKQMBXMIPYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine](/img/structure/B3748469.png)
![7-(3,4-DIMETHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3748477.png)
![8-(4-BUTANOYLPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3748489.png)
![N-(2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3748492.png)
![N-{2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3748499.png)
![N-(4-ACETYLPHENYL)-2-({5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B3748509.png)
![N-(4-methylphenyl)-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B3748515.png)
![dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate](/img/structure/B3748524.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3748538.png)
![N'~1~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE](/img/structure/B3748540.png)
![4-[(4-CHLOROPHENYL)SULFANYL]-2-CYANO-5-MORPHOLINOPHENYL CYANIDE](/img/structure/B3748546.png)
![N1-[2-(1H-INDOL-3-YL)ETHYL]BENZENE-14-DISULFONAMIDE](/img/structure/B3748560.png)
![ethyl 2-[(2,4-dibromophenoxy)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B3748566.png)
